molecular formula C8H6F2N2O2 B8441944 1,2-Benzisoxazol-3-amine, 4-(difluoromethoxy)-

1,2-Benzisoxazol-3-amine, 4-(difluoromethoxy)-

Cat. No. B8441944
M. Wt: 200.14 g/mol
InChI Key: QJELMRYAERXUQM-UHFFFAOYSA-N
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Patent
US08173641B2

Procedure details

8.00 g (71.29 mmol) of potassium tert-butoxide and 5.20 g (69.27 mmol) of acetohydroxamic acid are dissolved in 50 ml of dry dimethylformamide and stirred at room temperature for 1 hour. After the addition of 4.40 g (23.51 mmol) of 2-(difluoromethoxy)-6-fluorobenzonitrile, the mixture is stirred first at room temperature for 3 hours and then at 60° C. for 16 hours. The mixture is concentrated under reduced pressure, the residue is stirred with water and the pale olive-coloured precipitate is filtered off with suction. This gives 4.4 g of product, which, according to LC-MS, is about 89% pure.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C([NH:10][OH:11])(=O)C.[F:12][CH:13]([F:24])[O:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19](F)[C:16]=1[C:17]#[N:18]>CN(C)C=O>[NH2:18][C:17]1[C:16]2[C:15]([O:14][CH:13]([F:24])[F:12])=[CH:22][CH:21]=[CH:20][C:19]=2[O:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
FC(OC1=C(C#N)C(=CC=C1)F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred first at room temperature for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
at 60° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue is stirred with water
FILTRATION
Type
FILTRATION
Details
the pale olive-coloured precipitate is filtered off with suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NOC2=C1C(=CC=C2)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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